molecular formula C10H16N2O B2488203 (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol CAS No. 1431365-42-2

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Cat. No. B2488203
CAS RN: 1431365-42-2
M. Wt: 180.251
InChI Key: JZLPGZCITOPZST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol" often involves catalyzed cyclization reactions, employing catalysts such as InCl3 to promote the formation of novel cyclic structures from precursor aldehydes and ketones in good yields and high selectivity (Reddy et al., 2012). Such methodologies highlight the efficiency and versatility of catalyzed reactions in constructing complex cyclic architectures from simpler organic substrates.

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction, is pivotal in determining the precise spatial arrangement of atoms within compounds. For example, cyclohexanaminium derivatives have been structurally characterized, revealing intricate details about their crystallography and molecular geometry (Li et al., 2017). These analyses provide crucial insights into the molecular structure, aiding in the understanding of the compound's chemical behavior.

Scientific Research Applications

Catalysis and Synthesis

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, as a derivative of pyrazole, finds applications in catalysis and synthesis. For instance, C-scorpionate metal-complexes, which are derivatives of pyrazolyl methanes like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, have been used as catalysts in various industrially significant reactions. These reactions include the selective oxidation of hydrocarbons and the reduction of carbon dioxide, demonstrating the utility of these complexes in important chemical transformations (Martins, 2019). Additionally, pyrazole derivatives have been involved in the highly efficient, eco-friendly synthesis of methanol directly from carbon dioxide, highlighting their potential in sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).

Molecular Structure and Magnetic Properties

The structural characteristics of pyrazole derivatives also contribute to their scientific relevance. For instance, (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol-related compounds have been synthesized and studied for their structural properties. The title compound, C17H12BrClN2O, synthesized from the oxidation of related pyrazolyl methanol, showcases how the molecular structure can be explored for understanding conformational aspects (Fu-Rong Li et al., 2012). In the field of magnetism, pyrazole-based ligands have been used to induce single-molecule magnetic behavior in complexes, demonstrating the role of these derivatives in advanced material sciences (Klinke et al., 2014).

Chemical Synthesis

Furthermore, pyrazole derivatives are prominent in chemical synthesis, offering pathways to novel compounds with potential applications. Innovative synthesis methods have been developed using pyrazole as a core structure, leading to the production of various compounds with distinct chemical properties. For instance, the novel synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been reported, contributing to the diversity of chemical compounds available for further exploration (Hote & Lokhande, 2014).

properties

IUPAC Name

(2-cyclohexylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLPGZCITOPZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

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